1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one
Description
1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one is a heterocyclic compound featuring a benzimidazole core linked to morpholine and piperidine moieties via an ethanone bridge. The morpholine group enhances solubility and metabolic stability, while the piperidylmethyl substituent may influence target binding affinity and pharmacokinetic properties . Its synthesis likely follows established methods for benzimidazole-morpholine hybrids, including microwave-assisted protocols using acidic alumina as a solid support .
Properties
IUPAC Name |
1-morpholin-4-yl-2-[2-(piperidin-1-ylmethyl)benzimidazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c24-19(22-10-12-25-13-11-22)15-23-17-7-3-2-6-16(17)20-18(23)14-21-8-4-1-5-9-21/h2-3,6-7H,1,4-5,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHVHGGGOWCLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
The piperidine moiety is introduced via SN2 displacement using a bromoethyl intermediate. Conditions include:
Amide Bond Formation
The morpholine group is incorporated through amide coupling. A preferred method involves:
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Activating Agent : Carbonyldiimidazole (CDI) or thionyl chloride.
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Solvent : DCM or methanol.
Crystallization and Polymorph Control
Achieving the desired crystalline form is critical for pharmaceutical applications. WO2017191651A1 details polymorph-specific crystallization techniques for structurally similar compounds:
Solvent-Antisolvent Systems
Spray Drying
Producing amorphous dispersions involves:
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Solution Preparation : 10% w/v in DCM-methanol (1:1).
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Spray Parameters : Inlet temperature 80°C, feed rate 5 mL/min.
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Excipients : Hydroxypropyl methylcellulose (HPMC) to stabilize the amorphous phase.
Analytical Characterization
Table 1: Key Analytical Data for Intermediate and Final Product
| Parameter | Intermediate (Benzimidazole) | Final Product |
|---|---|---|
| PXRD Peaks (2θ) | 8.5°, 12.7°, 17.2° | 2.8°, 5.7°, 9.1° |
| Particle Size (μm) | D(0.5) = 5.41 | D(0.5) = 4.89 |
| Yield | 78% | 65% |
Data adapted from WO2017191651A1 .
Process Optimization Challenges
Impurity Profiling
Byproducts such as N-oxide derivatives or dimerized species may form during morpholine coupling. Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for monitoring.
Chemical Reactions Analysis
1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or piperidine rings can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds structurally similar to 1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one exhibit antiviral properties. For instance, research on benzimidazole derivatives has shown effectiveness against viruses such as the Ebola virus. Compounds designed with similar scaffolds demonstrated significant inhibition of viral entry, suggesting a mechanism that could be applicable to the development of antiviral agents .
Anticancer Potential
The anticancer activity of this compound has been explored through various studies. Similar benzimidazole-piperidine hybrids have exhibited cytotoxic effects against different cancer cell lines. For example, derivatives were found to inhibit the proliferation of human cancer cells with IC50 values in the low micromolar range . This suggests that this compound might also possess anticancer properties worth investigating.
Neuropharmacological Effects
Given the presence of morpholine and piperidine groups, this compound may interact with neurotransmitter systems. Preliminary studies have suggested that related compounds could act as selective serotonin reuptake inhibitors (SSRIs), indicating potential applications in treating mood disorders such as depression and anxiety .
Case Study 1: Antiviral Efficacy
A study published in Nature Communications assessed the antiviral activity of benzimidazole derivatives against Ebola virus. The most active compounds exhibited EC50 values below 1 µM, highlighting their potential as therapeutic agents .
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.64 | 20 |
| Compound B | 0.93 | 10 |
Case Study 2: Anticancer Activity
Research documented in the Journal of Medicinal Chemistry evaluated various benzimidazole derivatives for anticancer properties. The findings indicated that certain compounds significantly inhibited cancer cell growth across multiple lines, suggesting a promising avenue for further exploration .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound X | HeLa | 30 |
| Compound Y | A549 | 25 |
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, affecting their function. The piperidine and morpholine rings may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound’s benzimidazole-morpholine-piperidine architecture distinguishes it from ’s piperazinyl-trifluoromethylbenzyl derivative, which may exhibit higher lipophilicity due to the CF₃ group .
- Compound 18 () incorporates a pyrrolidinone ring, introducing additional hydrogen-bonding sites compared to the target’s ethanone linker .
- Microwave-synthesized benzimidazole-morpholine derivatives () demonstrate enhanced antifungal activity, suggesting that the target compound’s morpholine group could similarly improve bioavailability .
Ethanone-Linked Heterocyclic Derivatives
Table 2: Pharmacological Activity Comparison
Key Observations :
- The target compound’s ethanone bridge shares structural similarity with ’s AChE inhibitors, which exhibit nanomolar Ki values.
- Cytotoxicity in ’s oxadiazole derivatives correlates with cell viability, implying that the benzimidazole moiety in the target compound may require specific substitution patterns to enhance therapeutic efficacy .
Biological Activity
1-Morpholin-4-yl-2-[2-(piperidylmethyl)benzimidazolyl]ethan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Synthesis
The synthesis of this compound involves several steps, typically starting from 1H-benzimidazole derivatives. The morpholine and piperidine moieties are introduced through nucleophilic substitution reactions. Various synthetic routes have been explored to optimize yield and purity, with microwave-assisted methods being particularly effective in recent studies .
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to this compound, particularly against the Ebola virus (EBOV). A series of benzimidazole derivatives were evaluated for their ability to inhibit EBOV entry into host cells. Notably, compounds exhibiting submicromolar activity were identified, indicating strong antiviral potential .
Enzyme Inhibition
The compound has also been assessed for its inhibitory effects on various enzymes. For instance, it has shown promising results in inhibiting butyrylcholinesterase (BChE), which is significant for conditions like Alzheimer's disease. The most potent inhibitors derived from similar structures exhibited IC50 values around 5.18 μM, suggesting that modifications to the piperidine and benzimidazole components can enhance enzyme affinity .
Neuroprotective Effects
In neuropharmacological evaluations, derivatives of this compound demonstrated neuroprotective effects against oxidative stress-induced cytotoxicity in neuronal cell lines. These findings suggest a potential role in treating neurodegenerative diseases through mechanisms that may involve Aβ antiaggregation and modulation of cholinergic pathways .
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Enzyme Binding : The morpholine and piperidine rings provide a flexible scaffold that enhances binding affinity to target enzymes such as BChE.
- Antiviral Mechanism : The benzimidazole core is known for its ability to interfere with viral entry mechanisms, potentially by disrupting viral envelope integrity or inhibiting necessary viral proteins .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
